molecular formula C8H15NO5 B6280744 (2R)-2-({[(tert-butoxy)carbonyl]amino}oxy)propanoic acid CAS No. 42989-96-8

(2R)-2-({[(tert-butoxy)carbonyl]amino}oxy)propanoic acid

Cat. No.: B6280744
CAS No.: 42989-96-8
M. Wt: 205.2
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-({[(tert-butoxy)carbonyl]amino}oxy)propanoic acid: is a compound that belongs to the class of organic compounds known as carboxylic acid esters. These compounds are characterized by the presence of a carbonyl group attached to an alkyl or aryl moiety through an oxygen atom, forming an ester group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-({[(tert-butoxy)carbonyl]amino}oxy)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to prevent any unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors is also common in industrial production to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (2R)-2-({[(tert-butoxy)carbonyl]amino}oxy)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various peptides, esters, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In chemistry, (2R)-2-({[(tert-butoxy)carbonyl]amino}oxy)propanoic acid is widely used as a building block in peptide synthesis. Its Boc-protected amino group allows for selective deprotection and subsequent coupling reactions, making it a valuable reagent in solid-phase peptide synthesis .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its ability to form stable amide bonds makes it useful in the design of enzyme inhibitors and other biologically active molecules .

Medicine: In medicine, this compound is used in the development of new pharmaceuticals. Its role as a precursor in the synthesis of peptide-based drugs highlights its importance in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of various fine chemicals and specialty materials. Its versatility in forming different chemical bonds makes it a valuable intermediate in the synthesis of complex organic molecules .

Mechanism of Action

The mechanism of action of (2R)-2-({[(tert-butoxy)carbonyl]amino}oxy)propanoic acid involves its ability to form stable amide bonds through nucleophilic substitution reactions. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing for subsequent coupling reactions with other molecules. This selective deprotection and coupling mechanism is crucial in peptide synthesis and the design of enzyme inhibitors .

Comparison with Similar Compounds

  • 2-(N-tert-butoxycarbonylamino)pyridine
  • 2-(N-tert-butoxycarbonylamino)-3-methylpyridine
  • tert-butyl (2-oxo-1,3-dioxan-5-yl) carbamate

Comparison: Compared to these similar compounds, (2R)-2-({[(tert-butoxy)carbonyl]amino}oxy)propanoic acid is unique in its ability to form stable amide bonds selectively. Its Boc-protected amino group provides a versatile platform for various chemical reactions, making it a valuable reagent in both research and industrial applications .

Properties

CAS No.

42989-96-8

Molecular Formula

C8H15NO5

Molecular Weight

205.2

Purity

95

Origin of Product

United States

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